REACTION_CXSMILES
|
[Br:1]C1(Br)NC(=O)NC1=O.CC(N=NC(C#N)(C)C)(C#N)C.[Cl:22][C:23]1[C:28]([N+:29]([O-:31])=[O:30])=[CH:27][CH:26]=[C:25]([Cl:32])[C:24]=1[CH3:33].C(OCC)(=O)C>ClC1C=CC=CC=1>[Cl:22][C:23]1[C:28]([N+:29]([O-:31])=[O:30])=[CH:27][CH:26]=[C:25]([Cl:32])[C:24]=1[CH2:33][Br:1]
|
Name
|
dibromohydantoin
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
BrC1(C(NC(N1)=O)=O)Br
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1[N+](=O)[O-])Cl)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
dibromohydantoin
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
BrC1(C(NC(N1)=O)=O)Br
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added once again after 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool down
|
Type
|
WASH
|
Details
|
This mixture was washed once, in each case, with saturated Na2SO3, Na2CO3 and NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CBr)C(=CC=C1[N+](=O)[O-])Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |